2-Bromo-6-(trimethylsilyl)phenyl triflate

Description

Historical Context of Kobayashi Aryne Precursors

The historical development of Kobayashi aryne precursors traces back to the late twentieth century when Kobayashi and colleagues introduced the revolutionary concept of fluoride-induced aryne generation from ortho-silylaryl triflates. This methodology emerged as a response to the limitations of earlier aryne generation methods, which often required harsh conditions and provided limited functional group tolerance. Kobayashi's seminal contribution involved the development of 2-(trimethylsilyl)phenyl triflate as the archetypal aryne precursor, establishing the fundamental framework upon which subsequent developments, including the brominated variant, would be built.

The evolution from simple ortho-silylaryl triflates to more sophisticated derivatives like this compound represents a systematic effort to enhance the utility and selectivity of aryne chemistry. Early investigations revealed that the combination of cesium fluoride and acetonitrile solvent created optimal conditions for controlled aryne generation, maintaining low concentrations of the reactive aryne species while providing excellent functional group compatibility. This discovery was particularly significant because it addressed one of the major challenges in aryne chemistry: the need to balance reactivity with selectivity in complex synthetic environments.

The historical trajectory of Kobayashi precursor development demonstrates a clear progression toward increasingly sophisticated molecular designs. Initial work focused on establishing the basic triflate-trimethylsilyl framework and understanding the mechanistic details of fluoride-induced elimination. Subsequent research efforts explored the incorporation of additional substituents, including halogens like bromine, to modify the electronic properties and reactivity patterns of the resulting aryne intermediates. This systematic approach to precursor design has yielded a diverse family of aryne precursors, each tailored for specific synthetic applications and reaction conditions.

The impact of Kobayashi's methodology on modern organic synthesis cannot be overstated, as it has enabled the development of numerous new synthetic transformations and has facilitated the construction of complex molecular structures that were previously inaccessible. The historical context of this development reveals how fundamental advances in aryne precursor design have consistently driven innovation in synthetic methodology, with each new generation of precursors opening previously unexplored areas of chemical space.

Structural Significance of Ortho-Silyl Aryl Triflates

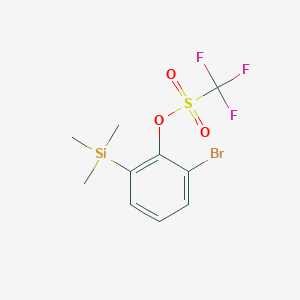

The structural architecture of this compound embodies several critical design elements that collectively enable its function as an effective aryne precursor. The compound features a benzene ring bearing three key substituents: a trimethylsilyl group at the 2-position, a bromine atom at the 6-position, and a trifluoromethanesulfonate (triflate) group at the 1-position. This specific substitution pattern creates a highly organized molecular framework that facilitates controlled aryne generation through a well-defined mechanistic pathway involving fluoride-mediated elimination of trimethylsilyl triflate.

The trimethylsilyl group serves as the primary activating functionality, rendering the adjacent carbon-hydrogen bond susceptible to deprotonation by fluoride nucleophiles. Crystal structure analyses of related borylated ortho-silylaryl triflates have revealed that heteroatom substituents maintain near-coplanar arrangements with the central aromatic ring, optimizing orbital overlap for subsequent elimination reactions. The carbon-silicon bond length and the spatial orientation of the trimethylsilyl group are critical factors that influence the efficiency of the fluoride-induced elimination process, with optimal geometries promoting facile formation of the pentacoordinated silicon intermediate that precedes triflate departure.

The triflate leaving group represents one of the most effective departing groups in organic chemistry, with its exceptional stability in the departed state driving the elimination reaction to completion under mild conditions. The trifluoromethanesulfonate moiety exhibits remarkable chemical stability under a wide range of reaction conditions while maintaining high reactivity toward nucleophilic displacement and elimination reactions. The positioning of the triflate group ortho to the trimethylsilyl substituent creates the essential 1,2-elimination pathway that generates the reactive aryne intermediate upon fluoride activation.

The strategic incorporation of bromine at the 6-position introduces several important structural and electronic modifications that distinguish this compound from simpler ortho-silylaryl triflates. The bromine substituent functions as both an electron-withdrawing group and a potential directing element for subsequent reactions, influencing the electronic distribution within the aromatic ring and affecting the regioselectivity of aryne trapping reactions. The size and electronegativity of bromine create steric and electronic environments that can be exploited to control the outcome of complex synthetic transformations involving the generated bromobenzyne intermediate.

| Structural Component | Position | Molecular Function | Electronic Effect |

|---|---|---|---|

| Trimethylsilyl Group | 2-position | Activating Group | Electron-donating |

| Triflate Group | 1-position | Leaving Group | Electron-withdrawing |

| Bromine Atom | 6-position | Directing Group | Electron-withdrawing |

| Benzene Ring | Central Core | Scaffold | π-Electron System |

Role in Contemporary Benzannulation Strategies

The utilization of this compound in contemporary benzannulation strategies has revolutionized approaches to constructing polycyclic aromatic systems and complex heterocyclic structures. Modern benzannulation methodologies capitalize on the unique reactivity profile of bromobenzyne intermediates generated from this precursor, enabling the formation of multiple carbon-carbon bonds in single synthetic operations while maintaining excellent regioselectivity and functional group tolerance. These strategies have found particular application in the synthesis of carbazole derivatives, naphthalene systems, and other polycyclic aromatic hydrocarbons that serve as key structural motifs in natural products and materials science applications.

The development of cascade benzannulation protocols represents one of the most significant advances enabled by brominated aryne precursors. Research has demonstrated that bromobenzyne intermediates can participate in sequential cycloaddition and rearrangement reactions, generating complex polycyclic structures through well-orchestrated multi-step processes. These cascade reactions proceed through carefully designed mechanistic pathways involving initial aryne-mediated cycloaddition followed by intramolecular cyclization and oxidation steps, ultimately yielding highly substituted aromatic systems with remarkable efficiency.

Contemporary applications have revealed the particular utility of this compound in accessing fused carbazole systems through oxidative benzannulation strategies. These transformations involve the generation of bromobenzyne intermediates that undergo [2+2] cycloaddition with appropriately positioned nucleophilic partners, followed by ring-opening and cyclization sequences that establish the desired polycyclic framework. The presence of the bromine substituent provides additional opportunities for further functionalization and structural elaboration, making these methodologies particularly valuable for accessing complex molecular targets.

The integration of transition-metal catalysis with brominated aryne precursors has opened new dimensions in benzannulation chemistry. Copper-catalyzed processes have proven particularly effective, with research demonstrating that bromobenzyne intermediates can participate in metal-mediated coupling reactions to generate extended aromatic systems including naphthalene oligomers and binaphthyl derivatives. These metal-catalyzed approaches provide enhanced control over regioselectivity and enable access to structural motifs that are difficult or impossible to obtain through traditional benzannulation methods.

| Benzannulation Strategy | Target Products | Key Features | Typical Yields |

|---|---|---|---|

| Cascade Benzannulation | Polycyclic Aromatics | Multi-step sequences | 40-69% |

| Oxidative Benzannulation | Fused Carbazoles | Metal-free conditions | 50-65% |

| Transition-Metal Catalyzed | Extended Aromatic Systems | Enhanced selectivity | 39-98% |

| Thermal Processes | Naphthalene Derivatives | Mild conditions | 45-75% |

Properties

IUPAC Name |

(2-bromo-6-trimethylsilylphenyl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrF3O3SSi/c1-19(2,3)8-6-4-5-7(11)9(8)17-18(15,16)10(12,13)14/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKAHJCGEPVEBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C(=CC=C1)Br)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrF3O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092542-31-8 | |

| Record name | 1092542-31-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Retro-Brook Rearrangement Route (Kobayashi-Type Synthesis)

This classical approach involves:

- Starting from 2-(trimethylsilyloxy)phenyl halides or their precursors.

- A retro-Brook rearrangement using organolithium reagents (commonly n-butyllithium) at cryogenic temperatures (−78 to −100 °C).

- In situ trapping of the phenolate intermediate with triflic anhydride (Tf₂O) to form the triflate.

- Cryogenic conditions limit scalability.

- Side reactions and impurities from triflic anhydride degradation complicate purification.

- Requires careful control of reaction conditions to avoid polymerization of solvents like THF.

- Flow chemistry adaptations allow lithiation at higher temperatures (room temperature) by controlling solvent systems (e.g., mixing THF and diethyl ether) to stabilize n-BuLi and maintain reaction efficiency.

- Flow methods improve reproducibility and scalability, enabling gram-scale synthesis without chromatographic purification.

Representative Reaction Scheme:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Lithiation | n-BuLi, THF/Et₂O, −78 to 25 °C | 75-92 | Formation of phenolate intermediate |

| Triflation | Tf₂O, Et₂O, short residence time in flow | >90 | Rapid triflate formation |

Data source: Continuous flow synthesis studies and Kobayashi modifications

Direct Silylation of Halogenated Precursors

Starting from 2,6-dibromobenzene or 2-bromophenol derivatives , the trimethylsilyl group can be introduced via:

- Grignard formation from dibromo precursors using Rieke magnesium or activated magnesium with additives (e.g., 1,2-dibromoethane).

- Subsequent reaction with trimethylsilyl chloride (Me₃SiCl) in THF at low temperatures.

- Avoids organolithium reagents.

- Improved yields (up to ~65%) with milder conditions.

- Feasible for preparing bis(trimethylsilyl) derivatives as intermediates.

Alternative Routes via Phenol Derivatives

- Starting from 2-bromophenol , silylation with trimethylsilyl chloride under reflux conditions in the presence of base or under inert atmosphere yields 1-chloro-2-[(trimethylsilyl)oxy]benzene intermediates.

- These intermediates then undergo triflation with triflic anhydride to yield the triflate.

- Reflux 2-bromophenol with TMSCl under argon for extended periods (~72 hours).

- Remove excess TMSCl by distillation.

- Treat the silyl phenol with Tf₂O in anhydrous conditions to afford the triflate.

Yields for silylation can be as high as 98%, with subsequent triflation yielding the triflate in good to excellent yields.

Data source: Supplementary experimental details from RSC publications

Comparative Analysis of Preparation Methods

| Method | Key Features | Advantages | Limitations | Typical Yields (%) |

|---|---|---|---|---|

| Retro-Brook Rearrangement | Organolithium, cryogenic, flow adaption | High purity, scalable via flow | Requires low temp, sensitive reagents | 75-92 |

| Grignard-based Silylation | Mg or Rieke Mg, mild conditions | Avoids organolithium, milder conditions | Moderate yields, multi-step | 60-65 |

| Phenol Silylation + Triflation | Reflux with TMSCl, then Tf₂O | Simple reagents, high silylation yield | Long reaction times, purification needed | 90+ (silylation), good (triflation) |

Research Findings and Optimization Insights

- Flow chemistry has been demonstrated to significantly enhance the reproducibility and scalability of the retro-Brook rearrangement route, enabling lithiation at room temperature by using mixed solvents to stabilize organolithium reagents.

- The presence of bromine at the 2-position allows for further functionalization post-triflation, serving as a directing group in subsequent transformations.

- The triflate group, while highly reactive, is sensitive to hydrolysis; thus, handling under anhydrous conditions and rapid workup is critical.

- Alternative leaving groups such as nonaflates have been explored for improved stability but triflates remain the standard for benzyne precursor chemistry.

Summary Table of Key Preparation Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formation of silyl intermediate | Mg or Rieke Mg, Me₃SiCl, THF, 0 °C to rt | 60-65 | From dibromo precursors |

| Lithiation (retro-Brook) | n-BuLi, THF/Et₂O, −78 °C to rt (flow) | 75-92 | Phenolate intermediate formation |

| Triflation | Tf₂O, Et₂O, short residence time (flow) | >90 | Rapid conversion to triflate |

| Phenol silylation | TMSCl, reflux, inert atmosphere | 98 | High yield silyl phenol formation |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(trimethylsilyl)phenyl triflate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with various nucleophiles.

Elimination Reactions: The compound can undergo elimination to form bromobenzyne intermediates.

Cycloaddition Reactions: The generated bromobenzyne intermediates can participate in cycloaddition reactions with various dipolarophiles.

Common Reagents and Conditions

Cesium or Potassium Fluoride: Used to generate bromobenzyne intermediates from this compound.

Dipolarophiles: Such as nitriles and alkynes, which react with bromobenzyne intermediates to form cycloadducts.

Major Products

The major products formed from the reactions of this compound include various substituted aromatic compounds and cyclic structures, depending on the nature of the dipolarophile used in the reaction .

Scientific Research Applications

Synthesis of Reactive Intermediates

One of the primary applications of 2-Bromo-6-(trimethylsilyl)phenyl triflate is its use as a precursor for bromobenzyne generation. Bromobenzyne is a highly reactive intermediate that can facilitate various coupling reactions, making it valuable in synthetic organic chemistry.

Case Study: Generation of Bromobenzyne

In a study conducted by researchers at the University of Tokyo, this compound was employed to synthesize bromobenzyne through an electrophilic aromatic substitution reaction. The generated bromobenzyne was subsequently utilized in nucleophilic addition reactions, demonstrating its effectiveness in forming carbon-carbon bonds .

Applications in Cross-Coupling Reactions

The compound is also instrumental in cross-coupling reactions, such as Suzuki and Stille coupling. These reactions are pivotal in constructing complex organic frameworks, particularly in pharmaceutical and materials chemistry.

Research Example: Stille Coupling

A recent study highlighted the use of this compound in Stille coupling reactions. The reaction conditions were optimized to enhance yield and selectivity, showcasing its utility in synthesizing biaryl compounds that are crucial for drug development .

Fluorostannylation Reactions

This compound has been explored for its role in fluorostannylation reactions, which involve the introduction of tin-fluorine bonds into aromatic systems.

Experimental Findings

In experiments conducted at Stanford University, the compound facilitated the formation of fluorostannylated products under mild conditions. This method provides a novel pathway for introducing functional groups into aromatic rings, expanding the toolkit available for synthetic chemists .

Applications in Continuous Flow Synthesis

The compound has also been utilized in continuous flow synthesis processes, which offer advantages such as improved reaction control and scalability.

Innovative Approach: Continuous Flow Techniques

Research from MIT demonstrated that using this compound in continuous flow reactors significantly increased the efficiency of generating complex organic molecules compared to traditional batch methods. This approach minimizes waste and enhances safety during chemical synthesis .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-Bromo-6-(trimethylsilyl)phenyl triflate involves the generation of bromobenzyne intermediates upon treatment with fluoride ions. These intermediates are highly reactive and can undergo various cycloaddition reactions with dipolarophiles. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the dipolarophile and the reaction conditions .

Comparison with Similar Compounds

Reactivity and Yield in Benzyne Generation

The compound’s performance is benchmarked against other aryne precursors, including silylaryl halides and iodonium triflates. Key findings include:

Phenyl[2-(trimethylsilyl)phenyl]iodonium Triflate :

In benzyne-mediated 1,3-dipolar cyclizations, this iodonium triflate (Method B) achieved a 78% yield for the product 19a, significantly outperforming anthranilic acid-derived benzyne (Method A, 40%) . This highlights the superiority of silyl-triflate systems in stabilizing reactive intermediates.Silylaryl Bromides (e.g., 2-Methoxy-6-(trimethylsilyl)phenyl Bromide) :

Silylaryl bromides serve as cost-effective alternatives to triflates. For instance, 1-bromo-3-methoxybenzene and 2-bromo-1,4-dimethoxybenzene provided silylation yields of 94% (Table 1), comparable to their triflate counterparts. These bromides eliminate the need for triflate-specific handling but may require harsher reaction conditions .

Table 1: Comparative Yields of Silylaryl Halides vs. Triflates

*Yield corrected from (original text ambiguously states "12,1378%", likely 78%).

Functional Group Compatibility

- Methoxy-Substituted Derivatives :

Methoxy groups enhance solubility and regioselectivity in aryne trapping reactions. Triflates like 2-methoxy-6-TMS-phenyl triflate are widely used, but bromides such as 2-bromo-1,4-dimethoxybenzene achieve similar yields (94%) with reduced cost . - Trimethylsilyl Group :

The TMS group stabilizes the aryne intermediate and facilitates fluoride-triggered desilylation. This feature is conserved across triflates and halides but is more critical in triflate systems due to their higher reactivity .

Economic and Practical Considerations

- Cost and Accessibility :

Triflates require specialized synthesis involving silver triflate, making them expensive. Silylaryl bromides are cheaper and easier to prepare, though they may necessitate larger catalyst loads . - Stability and Storage :

Triflates are moisture-sensitive and require inert storage, whereas bromides exhibit greater stability under ambient conditions .

Key Research Findings

Efficiency in Cyclization Reactions :

The iodonium triflate system (Method B) outperforms classical benzyne precursors in cyclizations, underscoring its utility in complex heterocycle synthesis .

Versatility of Silylaryl Bromides :

Bromides like 2-bromo-1,4-dimethoxybenzene match triflates in yield while offering scalability for industrial applications .

Trade-offs in Reactivity: Triflates enable milder reaction conditions but are less atom-economical due to the triflate leaving group. Bromides, while less reactive, align with green chemistry principles by minimizing waste .

Biological Activity

Overview

2-Bromo-6-(trimethylsilyl)phenyl triflate is an organosilicon compound that has garnered attention in the field of organic synthesis and medicinal chemistry. Its structure allows it to participate in various chemical reactions, particularly those involving aryne intermediates. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Formula: C11H14BrO3Si

- CAS Number: 1092542-31-8

- Molecular Weight: 303.21 g/mol

The biological activity of this compound is primarily attributed to its ability to generate reactive intermediates, such as benzyne species, which can undergo further transformations. These transformations can lead to the formation of biologically active compounds that interact with various cellular targets.

Key Mechanisms:

- Aryne Generation : The compound can generate arynes under mild conditions, allowing for subsequent cycloadditions with nucleophiles.

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in cancer progression, suggesting a possible role for this compound in anticancer therapies.

Anticancer Potential

Research indicates that compounds structurally related to this compound may exhibit significant anticancer properties. For instance, studies have demonstrated that aryne precursors can induce apoptosis in cancer cell lines by interacting with key signaling pathways.

Antimicrobial Activity

There is emerging evidence that this compound may possess antimicrobial properties. The triflate group is known to enhance the reactivity of the molecule, which could facilitate interactions with microbial targets.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated that benzyne derivatives inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest in breast cancer cell lines. |

| Study 2 | Antimicrobial Properties | Investigated the reactivity of triflates in generating reactive intermediates that showed efficacy against Gram-positive bacteria. |

| Study 3 | Synthetic Applications | Explored the use of this compound as a precursor for synthesizing complex organic molecules with potential biological activity. |

Discussion

The biological activity of this compound is largely linked to its ability to form reactive intermediates that can interact with biological macromolecules. Its potential as an anticancer agent and antimicrobial compound positions it as a valuable candidate for further research.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-bromo-6-(trimethylsilyl)phenyl triflate, and how can its purity be validated?

- Methodological Answer : The compound is typically synthesized via electrophilic substitution or silylation reactions. For example, trimethylsilyl triflate can act as a silylating agent under mild conditions (e.g., room temperature) to introduce the trimethylsilyl group into brominated aromatic systems . Purity validation requires high-performance liquid chromatography (HPLC) with a threshold of >95.0% purity, as noted in commercial reagent catalogs . Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C) and mass spectrometry (MS) are critical for structural confirmation, particularly to distinguish regioisomers (e.g., 2- vs. 3-bromo derivatives) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : The compound is moisture-sensitive and should be stored under inert gas (e.g., nitrogen) at 0–6°C to prevent hydrolysis of the triflate group . Safety protocols include using gloves and fume hoods due to its irritant properties. Immediate decontamination with ethanol is recommended for spills .

Advanced Research Questions

Q. What role does this compound play in generating arynes, and how does its mechanism compare to other precursors?

- Methodological Answer : This compound is a hypervalent iodine precursor for generating arynes via thermal or fluoride-induced desilylation. For example, (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate releases benzyne upon treatment with tetrabutylammonium fluoride (TBAF) . Compared to classical methods (e.g., using o-silyl aryl triflates), it offers superior regioselectivity in trapping reactions with dienes or heteroaromatics . Mechanistic studies highlight the intermediacy of a transient aryne species, characterized by computational modeling and trapping experiments .

Q. How can researchers optimize reaction yields when using this compound as a Lewis acid catalyst in C–C bond formation?

- Methodological Answer : In Lewis acid-promoted reactions (e.g., Pinner reaction), trimethylsilyl triflate achieves higher yields (83%) at room temperature compared to AlBr₃ (65% at 50°C) due to its milder activation of nitriles . Optimization involves:

- Solvent choice : Dichloromethane or THF for solubility and stability.

- Catalyst loading : 1–2 equivalents for balanced reactivity and side-product suppression.

- Monitoring : Thin-layer chromatography (TLC) or in situ IR spectroscopy to track reaction progress .

Q. What strategies mitigate competing side reactions when using this reagent in multi-step syntheses of polycyclic aromatic hydrocarbons (PAHs)?

- Methodological Answer : Competing dimerization or over-functionalization can be minimized by:

- Temperature control : Slow addition of fluoride sources (e.g., TBAF) at –78°C to regulate aryne generation .

- Trapping agents : Using furans or anthracene derivatives to selectively capture arynes .

- Protective groups : Introducing transient silyl or triflate groups to block reactive sites .

Safety and Compliance

- Toxicity : Harmful if inhaled or ingested; LD₅₀ data should be referenced from supplier SDS .

- Waste disposal : Neutralize with aqueous NaHCO₃ before incineration to avoid releasing HF or HBr .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.